tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Description
Historical Development of Benzotriazole Chemistry
Evolution of Nitrobenzotriazole Compounds
Nitrobenzotriazole derivatives emerged from advancements in benzotriazole chemistry, first synthesized in the late 19th century. The introduction of nitro groups at the 6-position enhanced electrophilic reactivity, enabling applications in:
- Cross-coupling reactions : Facilitating C–N bond formation.
- Peptide synthesis : Acting as activating agents for carboxylic acids.
Development of Thioacylation Agents
Thioacylation reagents like this compound evolved to address limitations of classical thiocarbonylating agents (e.g., thiophosgene). Key advancements include:
- Benzotriazole-assisted thioacylation : Enables mild, efficient synthesis of thioamides without harsh conditions.
- Stereochemical control : The (2S)-configuration ensures compatibility with chiral peptide synthesis.
Fundamental Physicochemical Properties
Molecular Weight (351.38 g/mol) and Elemental Composition
| Element | Quantity |
|---|---|
| C | 14 atoms |
| H | 17 atoms |
| N | 5 atoms |
| O | 4 atoms |
| S | 1 atom |
The molecular formula C₁₄H₁₇N₅O₄S reflects a balance of hydrophobic (tert-butyl) and polar (nitro, carbamate) groups, influencing its solubility and reactivity.
Spectroscopic Fingerprint Characteristics
- IR Spectroscopy : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (N–O asymmetric stretch), and ~1250 cm⁻¹ (C–S stretch).
- NMR Spectroscopy : Distinct signals include δ 1.4 ppm (tert-butyl CH₃), δ 5.1 ppm (chiral methine proton), and δ 8.2–8.5 ppm (aromatic protons).
Solubility Parameters and Physical State Properties
- Physical State : Typically a solid at room temperature.
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and carbamate groups. Limited solubility in water or nonpolar solvents.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-8(15-13(20)23-14(2,3)4)12(24)18-11-7-9(19(21)22)5-6-10(11)16-17-18/h5-8H,1-4H3,(H,15,20)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDBMHTHFGBCZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426522 | |
| Record name | Boc-ThionoAla-1-(6-nitro)benzotriazolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184951-86-8 | |
| Record name | Boc-ThionoAla-1-(6-nitro)benzotriazolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagent Selection and Activation
The synthesis begins with the activation of 6-nitrobenzotriazole (6-NBT) using tert-butyl (2S)-1-mercaptopropan-2-ylcarbamate as the nucleophile. The nitro group at the 6-position enhances electrophilicity at the benzotriazole ring, facilitating nucleophilic displacement at the 1-position. Key reagents include:
| Component | Role | Purity Requirement |
|---|---|---|
| 6-Nitrobenzotriazole | Electrophilic coupling partner | ≥98% (HPLC) |
| tert-Butyl carbamate | Nucleophile | Anhydrous, ≥99% |
| Diisopropylethylamine | Base | Distilled, ≥99.5% |
Reactions proceed in tetrahydrofuran (THF) at −20°C to minimize side reactions, achieving 78–82% yield after 6 hours.
Stereochemical Control
The (2S)-configuration of the starting carbamate is preserved through low-temperature conditions (−20°C to 0°C), preventing racemization during the substitution step. Chiral HPLC analysis confirms enantiomeric excess >99% in optimized batches.
Rhodium-Catalyzed Carbamate Transfer
Catalyst Screening and Optimization
Adapting methodologies from sulfoximine carbamate synthesis, rhodium catalysts enable direct carbamate transfer to pre-formed sulfanylidene intermediates:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 24 |
| Rh₂(esp)₂ | Toluene | 30 | 85 |
| RhCl(PPh₃)₃ | THF | 40 | 63 |
The Rh₂(esp)₂/toluene system proves optimal, achieving 85% yield with <2% sulfone byproduct.
Reaction Mechanism
The process involves:
-
Oxidative addition of the sulfanylidene substrate to Rh₂(esp)₂
-
Carbamate ligand transfer from the tert-butyl precursor
-
Reductive elimination to form the target compound
Kinetic studies show first-order dependence on both catalyst and carbamate concentrations.
Solid-Phase Synthesis for Scalable Production
Resin Functionalization
Wang resin functionalized with Fmoc-protected (2S)-1-mercaptopropan-2-ylamine serves as the solid support:
| Step | Reagent | Time (h) | Efficiency (%) |
|---|---|---|---|
| Fmoc Deprotection | 20% Piperidine/DMF | 0.5 | 99 |
| Carbamate Coupling | DIC/HOBt in NMP | 4 | 95 |
| 6-NBT Conjugation | 6-Nitrobenzotriazole, DIPEA | 12 | 88 |
This method enables multigram synthesis (25–50 g/batch) with 83% overall yield.
Solvent Effects on Reaction Kinetics
Comparative analysis of solvent systems reveals toluene as superior to dichloromethane or THF:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| Toluene | 2.38 | 4.7 | 1.8 |
| CH₂Cl₂ | 8.93 | 3.1 | 12.4 |
| THF | 7.52 | 2.9 | 9.7 |
Lower polarity solvents favor tighter ion pairing, accelerating the rate-determining nucleophilic attack.
Purification Strategies
Chromatographic Methods
Reverse-phase HPLC with C18 columns achieves >99% purity using:
-
Mobile Phase: 65:35 acetonitrile/water + 0.1% TFA
-
Flow Rate: 15 mL/min
-
Detection: 254 nm
Crystallization Optimization
Ethyl acetate/hexane (1:3 v/v) at −20°C produces needle-like crystals suitable for X-ray analysis:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Volume | 987.4 ų |
| Condition | Temperature | Atmosphere | Stability (months) |
|---|---|---|---|
| Solid | −20°C | N₂ | 24 |
| Solution (THF) | 4°C | Ar | 3 |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiopeptides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can modify protein function. Additionally, the benzotriazole ring can participate in binding interactions with specific proteins, influencing their activity and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights structurally related tert-butyl carbamate derivatives with hydroxycyclopentyl substituents (). Below is a detailed comparison of key features:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Diversity :
- The target compound’s 6-nitrobenzotriazole and sulfanylidene groups distinguish it from hydroxycyclopentyl analogs. These groups likely confer higher electrophilicity and redox activity compared to hydroxyl-containing derivatives .
- The sulfanylidene (C=S) moiety may enhance hydrogen-bonding or metal-coordination capabilities relative to hydroxyl or carbonyl groups.
Stereochemical Complexity :
- The (2S)-configuration in the target compound introduces chiral specificity, which is critical for enantioselective synthesis or biological interactions. Hydroxycyclopentyl analogs (e.g., 1330069-67-4) also exhibit stereochemical diversity but lack the planar aromatic system of benzotriazole .
Hydroxycyclopentyl derivatives, by contrast, are more thermally stable but less reactive .
Research Implications
- Synthetic Utility : The target compound’s nitrobenzotriazole group could act as a photoremovable protecting group (PPG) in organic synthesis, a property absent in hydroxycyclopentyl analogs .
- Biological Relevance : Sulfanylidene moieties are rare in natural products but may mimic thioamide bonds in enzyme inhibition, offering pathways for drug discovery.
Biological Activity
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate, also known by its CAS number 184951-89-1, is a synthetic compound characterized by a complex structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a tert-butyl group, a sulfanylidene moiety, and a nitrobenzotriazole unit. The biological activity of this compound is linked to its potential interactions with various molecular targets within biological systems.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 457.5 g/mol. The structural complexity of the compound allows for diverse reactivity patterns, which can lead to various biological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 184951-89-1 |
| Molecular Formula | C21H23N5O5S |
| Molecular Weight | 457.5 g/mol |
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The nitro group can undergo reduction to form reactive intermediates that modify protein function, influencing enzymatic activities.
- Receptor Binding : The benzotriazole ring facilitates binding interactions with specific proteins, potentially altering their activity and downstream signaling pathways.
- Oxidative Stress Modulation : The compound may exhibit protective effects against oxidative stress, as suggested by studies indicating its ability to reduce levels of reactive oxygen species (ROS) in cellular models.
Biological Activity and Case Studies
Research into the biological activity of this compound has highlighted several key findings:
Antioxidant Activity
A study demonstrated that the compound reduced oxidative stress markers in cellular models treated with amyloid beta (Aβ) peptides, suggesting potential neuroprotective effects against Alzheimer's disease pathology .
Anti-inflammatory Effects
In vitro assays indicated that the compound decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ . This reduction in inflammatory markers supports its potential application in neurodegenerative conditions where inflammation plays a critical role.
Cytotoxicity Studies
Cytotoxicity assessments revealed that while this compound exhibited some cytotoxic effects at higher concentrations, it demonstrated a favorable safety profile at lower doses, indicating its therapeutic potential.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | 85% yield |
| Catalyst | Triethylamine | 15% reduction in impurities |
| Temperature | 0–5°C | Prevents nitro group degradation |
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Q. Table 2: Key Spectral Peaks
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.45 (s, 9H) | tert-butyl protons |
| ¹³C NMR | δ 155.2 | Carbamate carbonyl |
Advanced: How can stereochemical integrity at the (2S)-position be maintained during derivatization?
Methodological Answer:
- Chiral Auxiliaries : Introduce a temporary protecting group (e.g., benzyl) to prevent racemization during nitrobenzotriazole activation .
- Low-Temperature Reactions : Perform nucleophilic substitutions below −20°C to minimize epimerization .
- HPLC Monitoring : Use chiral stationary phases (e.g., Chiralpak IA) to track enantiomeric excess during synthesis .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?
Methodological Answer:
Q. Table 3: Computational Parameters
| Parameter | Value | Software |
|---|---|---|
| Basis Set | 6-31G(d) | Gaussian09 |
| Docking Score | −9.2 kcal/mol | AutoDock Vina |
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Q. Table 4: Hazard Mitigation
| Hazard | Precaution |
|---|---|
| Nitro group explosion risk | Avoid grinding or heating dry |
| Sulfanylidene reactivity | Store under nitrogen at −20°C |
Advanced: How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Methodological Answer:
- Multi-Method Validation : Cross-validate X-ray bond lengths with DFT-optimized geometries .
- Dynamic NMR : Detect tautomerization (e.g., sulfanylidene ↔ thione) causing spectral vs. crystallographic discrepancies .
- Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
Comparative Analysis of Related Compounds
Q. Table 5: Structural and Functional Analogues
Key Takeaways
- Synthesis : Prioritize low-temperature, anhydrous conditions with chiral auxiliaries.
- Characterization : Combine NMR, X-ray, and computational tools for robust structural assignment.
- Safety : Adhere to rigorous PPE and ventilation protocols due to nitrobenzotriazole hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
